

# Personal protective equipment for handling TYRA-300

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TYRA-300  |           |
| Cat. No.:            | B15575993 | Get Quote |

# **Essential Safety and Handling Guide for TYRA- 300**

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of **TYRA-300**, an investigational and selective oral inhibitor of the fibroblast growth factor receptor 3 (FGFR3) tyrosine kinase. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.

### **Immediate Safety Information**

While the Safety Data Sheet (SDS) for **TYRA-300** states that it is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), it is imperative to handle this compound with the appropriate precautions for a potent, biologically active small molecule. [1] The following personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and ensure a safe laboratory environment.

### **Recommended Personal Protective Equipment (PPE)**



| PPE Category           | Item                                                         | Specification                                                                                     | Rationale                                               |
|------------------------|--------------------------------------------------------------|---------------------------------------------------------------------------------------------------|---------------------------------------------------------|
| Hand Protection        | Nitrile Gloves                                               | Double-gloving recommended, especially when handling the pure compound or concentrated solutions. | Prevents skin contact and absorption.                   |
| Eye Protection         | Safety Glasses with<br>Side Shields or<br>Goggles            | ANSI Z87.1 certified.                                                                             | Protects eyes from splashes or aerosols.                |
| Body Protection        | Laboratory Coat                                              | Fully buttoned.                                                                                   | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. | Use a NIOSH-<br>approved respirator if<br>there is a risk of<br>generating dust or<br>aerosols.   | Avoids inhalation of the compound.                      |

## **Emergency First Aid Procedures[1]**



| Exposure Route | First Aid Measures                                                                                                                                 |
|----------------|----------------------------------------------------------------------------------------------------------------------------------------------------|
| Eye Contact    | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.                |
| Skin Contact   | Remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water. If irritation persists, seek medical attention. |
| Inhalation     | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.                     |
| Ingestion      | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.                                                           |

### **Operational Handling and Storage**

Proper handling and storage are critical for maintaining the stability and efficacy of TYRA-300.

### **Step-by-Step Handling Protocol**

- Preparation: Before handling, ensure the work area, such as a chemical fume hood or a
  designated bench space with adequate ventilation, is clean and uncluttered. Assemble all
  necessary equipment and reagents.
- Weighing: When weighing the powdered form of TYRA-300, perform this task in a chemical fume hood or a balance enclosure to minimize the risk of inhalation and contamination of the surrounding area. Use appropriate tools, such as anti-static spatulas and weigh paper.
- Reconstitution: For creating stock solutions, slowly add the recommended solvent (e.g., DMSO) to the vial containing the powdered TYRA-300.[2] Cap the vial and vortex gently until the compound is fully dissolved. Avoid vigorous shaking to prevent aerosol formation.
- Use in Experiments: When adding **TYRA-300** to cell cultures or other experimental systems, use calibrated micropipettes with filtered tips to ensure accuracy and prevent crosscontamination.





• Post-Handling: After use, securely cap all containers of **TYRA-300**. Decontaminate the work surface with a suitable cleaning agent, such as 70% ethanol, and dispose of all cleaning materials as hazardous waste.[3]

**Storage Conditions** 

| Form       | Storage Temperature | Duration |
|------------|---------------------|----------|
| Powder     | -20°C               | 3 years  |
| 4°C        | 2 years             |          |
| In Solvent | -80°C               | 6 months |
| -20°C      | 1 month             |          |

### **Disposal Plan**

All waste materials contaminated with **TYRA-300** must be treated as hazardous chemical waste.[3]

### **Waste Segregation and Disposal Workflow**





Click to download full resolution via product page

Waste Disposal Workflow for TYRA-300

# TYRA-300 Mechanism of Action and Signaling Pathway

**TYRA-300** is a selective inhibitor of FGFR3. Activating mutations in FGFR3 can lead to its constitutive activation, promoting downstream signaling pathways that drive cell proliferation and survival in certain cancers, and disrupt normal bone development in conditions like achondroplasia.[4][5][6] **TYRA-300** blocks this aberrant signaling.



### FGFR3 Signaling Pathway and Inhibition by TYRA-300



Click to download full resolution via product page

Inhibition of FGFR3 Signaling by TYRA-300

### **Quantitative Data Summary**

The following tables summarize key quantitative data related to the activity and clinical investigation of **TYRA-300**.

**In Vitro Activity** 

| Parameter | Value | Cell Line   |
|-----------|-------|-------------|
| IC50      | 11 nM | Ba/F3 cells |

## Clinical Trial Information (SURF301, Phase 1/2)[7][8]



| Parameter                        | Details                                                                                     |
|----------------------------------|---------------------------------------------------------------------------------------------|
| Study Population                 | Patients with advanced solid tumors with activating FGFR3 mutations/fusions.                |
| Dose Levels (Phase 1)            | 10 mg to 120 mg once daily.                                                                 |
| Observed Efficacy (at ≥90 mg)    | 54.5% partial response rate in patients with FGFR3-altered metastatic urothelial carcinoma. |
| Disease Control Rate (at ≥90 mg) | 100% in patients with FGFR3-altered metastatic urothelial carcinoma.                        |

This document is intended for informational purposes for research professionals and does not constitute medical advice. Always refer to your institution's specific safety guidelines and the most current Safety Data Sheet.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. JCI Insight TYRA-300, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia [insight.jci.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of TYRA-300: First oral selective FGFR3 inhibitor for the treatment of urothelial cancers and achondroplasia American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. TYRA-300, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Personal protective equipment for handling TYRA-300]. BenchChem, [2025]. [Online PDF]. Available at:







[https://www.benchchem.com/product/b15575993#personal-protective-equipment-for-handling-tyra-300]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com